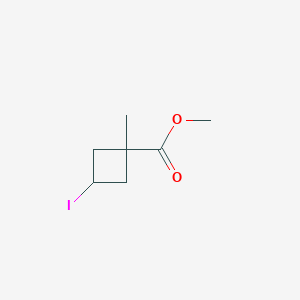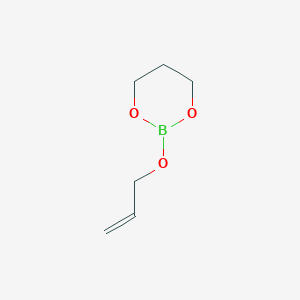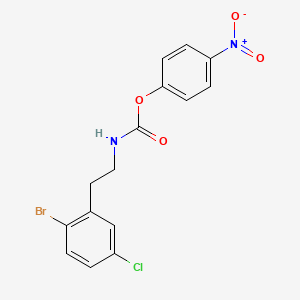
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 4-nitrophenyl chloroformate with 2-bromo-5-chlorophenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form corresponding amines, while the bromine and chlorine atoms can participate in oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Reduction: 4-Aminophenyl (2-bromo-5-chlorophenethyl)carbamate.
Hydrolysis: 4-Nitrophenol and 2-bromo-5-chlorophenethylamine.
Applications De Recherche Scientifique
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the context of enzymes involved in neurotransmission, where carbamates can inhibit acetylcholinesterase, leading to increased levels of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl (2-bromo-5-chlorophenyl)carbamate: Similar structure but lacks the ethyl linkage.
4-Nitrophenyl (2-chloro-5-bromophenethyl)carbamate: Similar structure with reversed positions of bromine and chlorine.
4-Nitrophenyl (2-bromo-5-methylphenethyl)carbamate: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-Nitrophenyl (2-bromo-5-chlorophenethyl)carbamate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitrophenyl and carbamate groups, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C15H12BrClN2O4 |
|---|---|
Poids moléculaire |
399.62 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-[2-(2-bromo-5-chlorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H12BrClN2O4/c16-14-6-1-11(17)9-10(14)7-8-18-15(20)23-13-4-2-12(3-5-13)19(21)22/h1-6,9H,7-8H2,(H,18,20) |
Clé InChI |
HLECATRUYMGQEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCC2=C(C=CC(=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


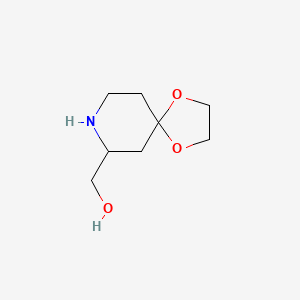
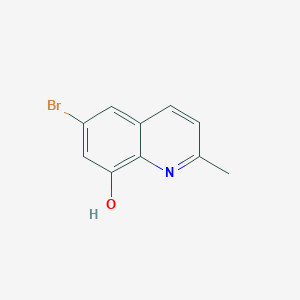

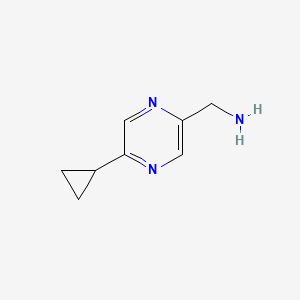
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
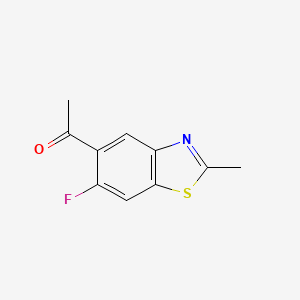

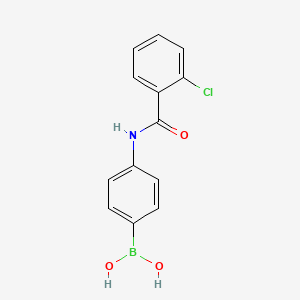
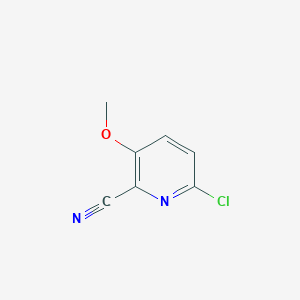
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

